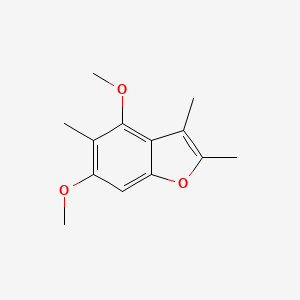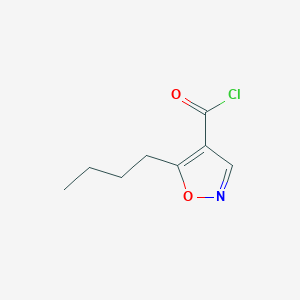
5-Butylisoxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylisoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with aliphatic, aromatic, and heterocyclic amines to form isoxazole-based amides.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of amines and may require catalysts or specific solvents to facilitate the reaction.
Oxidation and Reduction: Conditions for these reactions depend on the desired outcome and may involve common oxidizing or reducing agents.
Major Products Formed
Isoxazole-based Amides: Formed through substitution reactions with various amines.
Other Derivatives: Depending on the specific reactions and conditions, various other derivatives can be synthesized.
Applications De Recherche Scientifique
5-Butylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Butylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, isoxazole-based amides synthesized from this compound have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . Molecular docking studies have provided insights into the binding modes and interactions of these compounds with their targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Butylisoxazole-4-carbonyl chloride is unique due to its specific substituent (butyl group) on the isoxazole ring, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and may provide distinct advantages in certain applications.
Propriétés
Numéro CAS |
75706-00-2 |
|---|---|
Formule moléculaire |
C8H10ClNO2 |
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
5-butyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-2-3-4-7-6(8(9)11)5-10-12-7/h5H,2-4H2,1H3 |
Clé InChI |
MFWVUXQQNCGGPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=NO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


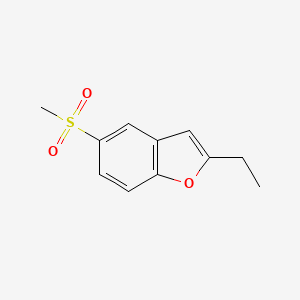
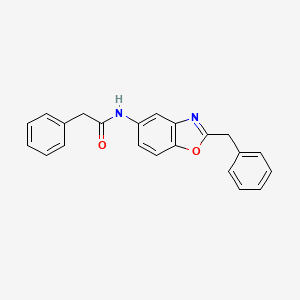

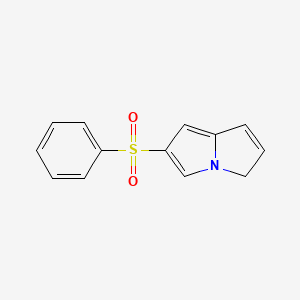
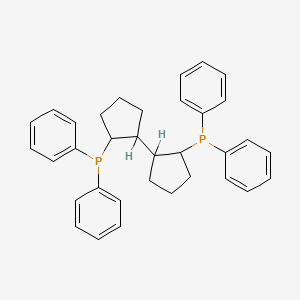
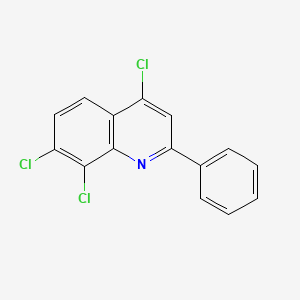
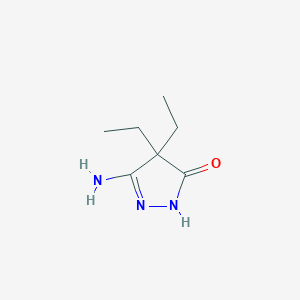
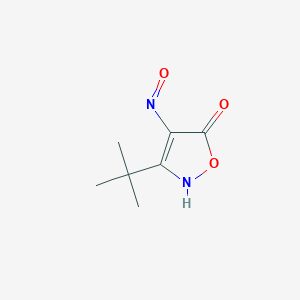

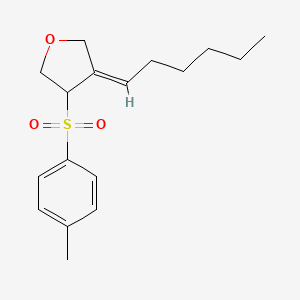
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
